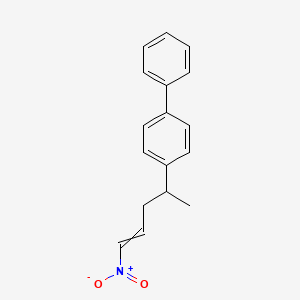
4-(5-Nitropent-4-en-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is a specialized chemical compound with a unique molecular structure. This compound is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a biphenyl moiety. The compound’s distinct structure makes it a valuable asset in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of a pentenyl precursor, followed by coupling with a biphenyl derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the pentenyl chain.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5-Nitropent-4-en-2-yl)benzene: Shares a similar pentenyl chain with a nitro group but lacks the biphenyl moiety.
4-nitro-2-pent-4-ynoxyaniline: Contains a nitro group and a pentynyl chain but differs in the presence of an aniline group.
(5-Nitropent-4-en-2-yl)cyclopropane: Features a cyclopropane ring instead of a biphenyl moiety.
Uniqueness
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is unique due to its combination of a nitro-substituted pentenyl chain and a biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
915312-43-5 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(5-nitropent-4-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H17NO2/c1-14(6-5-13-18(19)20)15-9-11-17(12-10-15)16-7-3-2-4-8-16/h2-5,7-14H,6H2,1H3 |
InChI Key |
FUQSUYWWJWYGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















